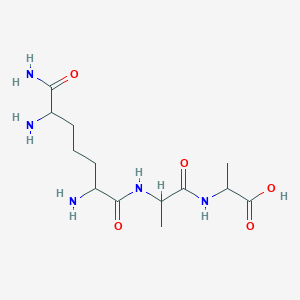
Aladapcin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
El betulol se puede extraer de la corteza de abedul utilizando varios métodos. Los métodos más comunes incluyen:
Sublimación al vacío: Esto implica la sublimación del betulol de la corteza de abedul bajo presión reducida después de un tratamiento alcalino preliminar.
Pirólisis al vacío: Este método implica la descomposición térmica de la corteza de abedul en ausencia de oxígeno para aislar el betulol.
Extracción supercrítica: Este método utiliza dióxido de carbono supercrítico o mezclas de dióxido de carbono con varios solventes para extraer el betulol.
Extracción con solventes orgánicos: Esto implica el uso de solventes orgánicos como cloroformo, alcohol etílico, éter dietílico, acetato de etilo y ligroína para extraer el betulol de la corteza de abedul.
Métodos de Producción Industrial
La producción industrial de betulol generalmente implica el
Actividad Biológica
Aladapcin is a microbial metabolite produced by the soil bacterium Nocardia sp. SANK 60484, recognized for its significant biological activity, particularly in enhancing host resistance against bacterial infections. This article explores the compound's structure, mechanism of action, and its implications in clinical settings, supported by relevant case studies and research findings.
Structure and Composition
This compound is characterized as a tripeptide with the molecular formula C13H25N5O5. Its structure comprises two moles of D-alanine and one mole of meso-diaminopimelic acid. The compound was isolated from the culture filtrate of Nocardia sp. and has been identified as an amphoteric white amorphous powder through various analytical techniques, including infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), and fast atom bombardment mass spectrometry (FAB-MS) .
This compound enhances host resistance against infections specifically caused by Escherichia coli in murine models. The effective dosage ranges from 1 to 100 micrograms per kilogram. The mechanism by which this compound exerts its effects appears to involve the modulation of immune responses, although detailed pathways remain to be fully elucidated .
Antibacterial Properties
Research indicates that this compound demonstrates potent antibacterial activity. In experimental settings, it significantly improved survival rates in mice infected with E. coli, suggesting its potential as a therapeutic agent against bacterial infections. The compound's ability to enhance host defense mechanisms makes it a candidate for further investigation in clinical applications .
Comparative Analysis of Biological Activity
To better understand this compound's potential, a comparative analysis with other known antimicrobial peptides is useful:
| Compound | Source | Structure Type | Effective Dosage (µg/kg) | Primary Action |
|---|---|---|---|---|
| This compound | Nocardia sp. | Tripeptide | 1 - 100 | Enhances host resistance to infection |
| Lysozyme | Chicken egg whites | Enzyme | Varies | Hydrolyzes bacterial cell walls |
| Defensin | Various organisms | Peptide | Varies | Disrupts microbial membranes |
This table illustrates that while this compound operates through a unique mechanism involving immune enhancement, other compounds like lysozyme and defensins target bacteria through direct lytic actions.
Propiedades
Número CAS |
114540-27-1 |
|---|---|
Fórmula molecular |
C13H25N5O5 |
Peso molecular |
331.37 g/mol |
Nombre IUPAC |
2-[2-[(2,6,7-triamino-7-oxoheptanoyl)amino]propanoylamino]propanoic acid |
InChI |
InChI=1S/C13H25N5O5/c1-6(11(20)18-7(2)13(22)23)17-12(21)9(15)5-3-4-8(14)10(16)19/h6-9H,3-5,14-15H2,1-2H3,(H2,16,19)(H,17,21)(H,18,20)(H,22,23) |
Clave InChI |
JPUODCQOVNYKMH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCC(C(=O)N)N)N |
SMILES canónico |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCC(C(=O)N)N)N |
Sinónimos |
aladapcin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















